molecular formula C14H17F3N2OS2 B4949877 2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

Cat. No.: B4949877
M. Wt: 350.4 g/mol
InChI Key: BUCQIHFQGJGTPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound featuring a trifluoromethyl group, a diethylcarbamothioyl group, and a phenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the trifluoromethylated phenylacetamide. This can be achieved through radical trifluoromethylation of a suitable precursor . The diethylcarbamothioyl group is then introduced via a nucleophilic substitution reaction, using diethylcarbamothioyl chloride as the reagent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Continuous flow reactors and other advanced techniques may be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to its combination of a trifluoromethyl group and a diethylcarbamothioyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl] N,N-diethylcarbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2OS2/c1-3-19(4-2)13(21)22-9-12(20)18-11-7-5-6-10(8-11)14(15,16)17/h5-8H,3-4,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCQIHFQGJGTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCC(=O)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.